methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a morpholine ring
Preparation Methods
The synthesis of methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the morpholine ring. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include those with triazole rings and methoxyphenyl groups, such as:
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
What sets methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H20N4O3S/c1-19-15(12-5-3-4-6-13(12)22-2)17-18-16(19)24-11-14(21)20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3 |
InChI Key |
JDODBLXDDPZHBY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3OC |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.